molecular formula C11H20N2O2 B3006168 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide CAS No. 1098627-22-5

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B3006168
CAS No.: 1098627-22-5
M. Wt: 212.293
InChI Key: STXVNBGFRLEAKG-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
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Biological Activity

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 209.27 g/mol
  • Functional Groups : Piperidine, carboxamide, tetrahydrofuran

This structure suggests a potential for diverse biological interactions due to the presence of both nitrogen and oxygen-containing groups.

1. Central Nervous System (CNS) Effects

Research indicates that derivatives of piperidine, including this compound, exhibit significant activity on CNS receptors. Studies have shown that such compounds can act as either stimulants or depressants depending on their dosage levels .

2. Anticancer Activity

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study showed that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in some assays .

3. Antimicrobial Properties

Preliminary studies also suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth and show effectiveness against certain fungi, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. The presence of the tetrahydrofuran moiety is believed to enhance lipid solubility and bioavailability, allowing for better penetration through biological membranes .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10
Compound BCNS Depressant5
Compound CAntimicrobial15
Compound DApoptosis Inducer12

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various piperidine derivatives, it was found that compounds with a tetrahydrofuran substitution exhibited improved cytotoxicity against ovarian cancer cells, suggesting a promising avenue for further research into the therapeutic potential of this compound .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of piperidine derivatives revealed that modifications to the piperidine ring could significantly alter receptor binding profiles, impacting the efficacy and safety profiles of these compounds .

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h9-10H,1-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXVNBGFRLEAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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